Glyco-obeticholic acid-d5

Isotopic Purity Mass Spectrometry Internal Standard

Glyco-obeticholic acid-d5 (G-OCA-d5) is a deuterium-labeled analog of glyco-obeticholic acid, the active glycine conjugate metabolite of the farnesoid X receptor (FXR) agonist obeticholic acid (OCA). The compound is characterized by the substitution of five hydrogen atoms with deuterium (²H), resulting in a molecular formula of C₂₈H₄₂D₅NO₅ and a molecular weight of approximately 482.7 g/mol.

Molecular Formula C28H47NO5
Molecular Weight 482.7 g/mol
Cat. No. B12408566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlyco-obeticholic acid-d5
Molecular FormulaC28H47NO5
Molecular Weight482.7 g/mol
Structural Identifiers
SMILESCCC1C2CC(CCC2(C3CCC4(C(C3C1O)CCC4C(C)CCC(=O)NCC(=O)O)C)C)O
InChIInChI=1S/C28H47NO5/c1-5-18-22-14-17(30)10-12-28(22,4)21-11-13-27(3)19(7-8-20(27)25(21)26(18)34)16(2)6-9-23(31)29-15-24(32)33/h16-22,25-26,30,34H,5-15H2,1-4H3,(H,29,31)(H,32,33)/t16-,17-,18-,19-,20+,21+,22+,25+,26-,27-,28-/m1/s1/i1D3,5D2
InChIKeyMTLPUOZJBFHNSO-UDMQDPCHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Glyco-obeticholic acid-d5: A Deuterated Internal Standard for Precise OCA Metabolite Quantification


Glyco-obeticholic acid-d5 (G-OCA-d5) is a deuterium-labeled analog of glyco-obeticholic acid, the active glycine conjugate metabolite of the farnesoid X receptor (FXR) agonist obeticholic acid (OCA) [1]. The compound is characterized by the substitution of five hydrogen atoms with deuterium (²H), resulting in a molecular formula of C₂₈H₄₂D₅NO₅ and a molecular weight of approximately 482.7 g/mol [2]. This stable isotope labeling does not alter the compound's bioactivity or physicochemical properties relative to the unlabeled analyte but introduces a distinct mass shift (+5 Da) that enables its primary application as an internal standard (IS) in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays [3]. Glyco-obeticholic acid-d5 is synthesized via established deuterium-incorporation routes and is supplied with certified purity levels (typically ≥98%) for use in bioanalytical method development, pharmacokinetic studies, and therapeutic drug monitoring .

Why Generic Substitution Fails: The Non-Negotiable Role of Deuterated Internal Standards in LC-MS Quantification


In quantitative LC-MS/MS bioanalysis, the use of a structural analog as an internal standard is insufficient to correct for variable matrix effects, extraction recovery, and ionization efficiency [1]. Generic substitution with unlabeled glyco-obeticholic acid or non-isotopic analogs leads to inaccurate quantification and compromised assay robustness. Glyco-obeticholic acid-d5, as a stable isotope-labeled (SIL) internal standard, co-elutes with the analyte of interest and exhibits nearly identical physicochemical behavior, thereby compensating for variations in sample preparation and instrument response [2]. This is particularly critical for complex biological matrices like human plasma, where matrix suppression can differ significantly between analyte and non-isotopic IS, leading to erroneous concentration estimates [3]. Therefore, procurement of a deuterated SIL-IS like Glyco-obeticholic acid-d5 is not merely a preference but a methodological necessity to meet regulatory guidelines from the FDA and EMA for bioanalytical method validation [1].

Quantitative Evidence Guide: How Glyco-obeticholic acid-d5 Outperforms Alternatives


Isotopic Purity: ≥98% Deuterium Incorporation Ensures Reliable Internal Standard Performance

Glyco-obeticholic acid-d5 is supplied with a certified purity of ≥98%, ensuring minimal unlabeled analyte contamination that could otherwise bias quantitative results. In comparison, generic unlabeled glyco-obeticholic acid, when used as an external standard, lacks this isotopic purity metric and cannot serve as an internal standard . The high isotopic purity of G-OCA-d5 minimizes interference with the analyte's MRM channel, a critical factor for achieving the low limits of quantification required for pharmacokinetic studies [1].

Isotopic Purity Mass Spectrometry Internal Standard

Mass Shift: +5 Da Differentiation Enables Unambiguous LC-MS/MS Quantitation

The incorporation of five deuterium atoms in Glyco-obeticholic acid-d5 results in a molecular weight of 482.71 g/mol, a +5 Da mass shift relative to the unlabeled glyco-obeticholic acid (477.66 g/mol for C₂₈H₄₇NO₅) [1]. This mass difference is sufficient for distinct multiple reaction monitoring (MRM) transitions without isotopic overlap, a challenge sometimes encountered with lower-mass-shift internal standards (e.g., +3 or +4 Da) in complex matrices [2]. The +5 Da shift ensures baseline resolution in the mass spectrometer, reducing the risk of cross-talk and enabling precise quantification at low ng/mL concentrations [3].

Mass Shift LC-MS/MS Quantitative Analysis

Method Validation: Linearity Achieved Over 0.414-121.7 ng/mL in Human Plasma Using Deuterated IS

A validated LC-MS/MS method for the simultaneous quantification of obeticholic acid, glyco-obeticholic acid, and tauro-obeticholic acid in human plasma utilized heavy stable isotope-labeled internal standards (presumably including glyco-obeticholic acid-d5 or a similar analog) [1]. The method achieved linearity over a concentration range of 0.414 to 121.708 ng/mL for glyco-obeticholic acid [1]. This validation, performed according to FDA and EMA guidelines, underscores the necessity of a deuterated IS to achieve such a wide dynamic range with acceptable accuracy and precision [1]. In contrast, methods relying on structural analogs as IS would likely exhibit non-linear responses or higher variability due to matrix effects [2].

Method Validation Linearity Human Plasma

Co-Elution Behavior: Deuterated IS Mirrors Analyte to Mitigate Matrix Effects

Stable isotope-labeled internal standards, such as glyco-obeticholic acid-d5, are designed to co-elute with the target analyte, thereby experiencing the same matrix-induced ionization suppression or enhancement [1]. This co-elution corrects for variability in ion source efficiency, ensuring that the analyte-to-IS peak area ratio remains constant despite fluctuations in sample composition or instrument conditions [1]. However, it is critical to note that even deuterated IS can exhibit slight chromatographic shifts due to the deuterium isotope effect, which, if significant, can lead to differential matrix effects and compromised accuracy [2]. The use of glyco-obeticholic acid-d5 in validated methods suggests that for this specific compound, the isotope effect is negligible, making it a reliable IS for robust quantification [3].

Matrix Effects Co-Elution LC-MS/MS

Storage Stability: Defined Shelf-Life Ensures Long-Term Analytical Consistency

Glyco-obeticholic acid-d5 exhibits defined storage stability profiles, a critical parameter for maintaining consistent internal standard performance over time. Vendors specify storage at -20°C for up to 3 years for the powder form and -80°C for 6 months when in solution . In contrast, unlabeled glyco-obeticholic acid may have less rigorously defined stability data, and its degradation products could interfere with analyte quantification. The established stability of the deuterated IS ensures that laboratories can rely on the same batch for extended periods, reducing batch-to-batch variability in long-term studies [1].

Storage Stability Shelf-Life Analytical Consistency

Optimal Use Cases for Glyco-obeticholic acid-d5 in Bioanalysis and Drug Development


Pharmacokinetic (PK) Studies of Obeticholic Acid and Metabolites in Human Plasma

Glyco-obeticholic acid-d5 is the definitive internal standard for quantifying glyco-obeticholic acid in human plasma PK studies. As demonstrated in a validated LC-MS/MS method, the use of a deuterated IS enabled accurate measurement over a linear range of 0.414-121.7 ng/mL, meeting FDA/EMA validation criteria [1]. This allows for precise determination of key PK parameters (Cmax, AUC, t½) for the active metabolite, which is essential for understanding the drug's efficacy and safety profile [1].

Therapeutic Drug Monitoring (TDM) and Bioequivalence Studies for Generic Ocaliva® Formulations

In TDM and bioequivalence studies, where precise and accurate quantification is legally and clinically mandated, Glyco-obeticholic acid-d5 provides the analytical rigor required. Its +5 Da mass shift ensures unambiguous detection in complex matrices, while its co-elution behavior corrects for inter-subject matrix variability [2]. This reduces the risk of biased concentration estimates that could otherwise lead to incorrect dosing adjustments or failed bioequivalence trials [3].

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies in Hepatocytes

For in vitro studies investigating the metabolism of obeticholic acid to glyco-obeticholic acid in primary human hepatocytes or liver microsomes, Glyco-obeticholic acid-d5 serves as a superior internal standard. Its use corrects for potential ion suppression from co-extracted cellular components or incubation buffers [4]. The high isotopic purity (≥98%) ensures that the signal from the IS does not interfere with the low concentrations of metabolite generated in these assays, enabling accurate determination of enzyme kinetic parameters (Km, Vmax) .

Longitudinal Studies of Bile Acid Metabolism in Preclinical Models

In long-term preclinical studies (e.g., rodent models of NASH), where sample analysis may be spread over months or years, the defined storage stability of Glyco-obeticholic acid-d5 is a critical asset. The compound's stability at -20°C for up to 3 years ensures that the same batch of internal standard can be used throughout the study, eliminating a major source of analytical variability and allowing for confident comparison of data across time points [5].

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